molecular formula C11H14N2O2 B11897831 1-(Benzo[d][1,3]dioxol-4-yl)piperazine CAS No. 98224-27-2

1-(Benzo[d][1,3]dioxol-4-yl)piperazine

Cat. No.: B11897831
CAS No.: 98224-27-2
M. Wt: 206.24 g/mol
InChI Key: ZJQCWMJADIGRBU-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a benzo[d][1,3]dioxole ring fused to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine typically involves the reaction of benzo[d][1,3]dioxole with piperazine. One common method is the acylation of benzo[d][1,3]dioxole with acetic anhydride using fused zinc chloride as a catalyst . This reaction yields 1-(Benzo[d][1,3]dioxol-5-yl)ethanone, which can then be further reacted with piperazine under appropriate conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)piperazine
  • 1-(Benzo[d][1,3]dioxol-6-yl)piperazine
  • 1-(Benzo[d][1,3]dioxol-7-yl)piperazine

Comparison: 1-(Benzo[d][1,3]dioxol-4-yl)piperazine is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring. This structural variation can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications .

Properties

CAS No.

98224-27-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-4-yl)piperazine

InChI

InChI=1S/C11H14N2O2/c1-2-9(13-6-4-12-5-7-13)11-10(3-1)14-8-15-11/h1-3,12H,4-8H2

InChI Key

ZJQCWMJADIGRBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCO3

Origin of Product

United States

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